Cetrimide

Descripción general

Descripción

Cetrimide, also known as alkyltrimethylammonium bromide, is an antiseptic composed of three quaternary ammonium compounds: tetradonium bromide (TTAB or MITMAB), cetrimonium bromide (CTAB), and laurtrimonium bromide (DTAB or LTAB) . It was first developed by ICI and introduced under the brand name Cetavlon . It is used in various applications such as antiseptic agents, diagnostic tests and analyses, topical formulations, and dental treatments .

Synthesis Analysis

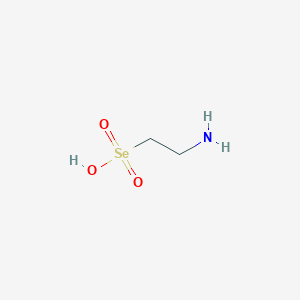

Cetrimide, also known as tetradecyl trimethyl ammonium bromide, is a type of quaternary ammonium salt and a cationic surfactant . The synthetic method involves adding a solution of 1-Bromotetradecane over trimethylamine .Molecular Structure Analysis

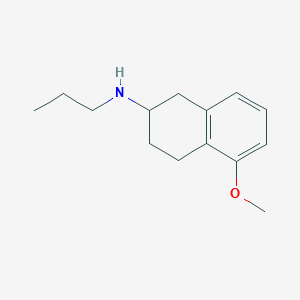

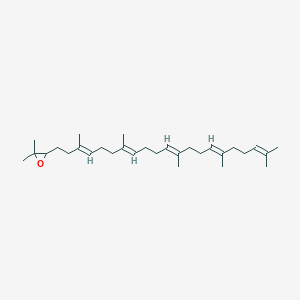

Cetrimide is a mixture of three compounds: Dodecyltrimethylammonium bromide (C12), Tetradecyltrimethylammonium bromide (C14), and Hexadecyltrimethylammonium bromide (C16) . The CAS Numbers for these compounds are 1119-97-7, 57-09-0, and 1119-94-4 respectively .Physical And Chemical Properties Analysis

Cetrimide is a white fine powder crystal with a melting point of 245°C to 250°C . A rough estimate of its density is 1.1328 . It is soluble in water with a solubility of 20 g/100 mL .Aplicaciones Científicas De Investigación

Antiseptic and Preservative

Cetrimide is a quaternary ammonium compound and a cationic surfactant, which can be used as an antiseptic and preservative in various formulations . It is often used in combination with Chlorhexidine Gluconate for external use .

Wound Treatment

Cetrimide is primarily used as an antiseptic to treat wounds, cuts, minor burns, and protect against infection . It is also used to treat sunburn spots, seborrhoeic dermatitis, and pimples .

Organic Synthesis

Cetrimide can be used as cationic surfactants, which play a key role in organic synthesis .

Medical Field

In the medical field, cetrimide refers specifically to the antiseptic solution or cream containing cetrimide as its active ingredient. It is used for wound cleansing, surgical site preparation, and as a treatment for minor skin infections .

Dental Resin Formulation

Myristyltrimethylammonium bromide (MYTAB) has been used in the formulation of an experimental dental resin. The resin was formulated with dental dimetacrylate monomers and a photoinitiator/co-initiator system .

Antibacterial and Remineralizing Material

MYTAB and α-tricalcium phosphate (α-TCP) have been added to an experimental composite resin to develop an antibacterial and remineralizing material .

Surfactant in Nanophase Synthesis

MYTAB is a cationic/zwitterionic type of surfactant. It has been used in a study to assess a surfactant-controlled synthetic method to obtain a nanophase of mesoporous ceria-zirconia solid solution containing cationic defects in the crystalline structure .

Inhibition of Bacterial Growth

MYTAB has been used as a cationic surface agent to inhibit Streptococcus mutans grown over dental resins .

Mecanismo De Acción

Target of Action

Cetrimide, also known as Myristyltrimethylammonium bromide, is an antiseptic that primarily targets bacterial cells . It is particularly effective against gram-positive bacteria and some gram-negative bacteria .

Mode of Action

Cetrimide is a cationic surfactant. It destroys or damages the bacterial cell membrane by lowering its surface tension . This leads to microbial protein denaturation, which results in its antiseptic action . Similarly, Myristyltrimethylammonium bromide enhances biomass harvesting and pigment extraction from microalgae .

Biochemical Pathways

The primary biochemical pathway affected by cetrimide involves the disruption of the bacterial cell membrane. By lowering the surface tension of the cell membrane, cetrimide causes the release of cellular contents, leading to cell death .

Result of Action

The result of cetrimide’s action is the effective killing of bacteria, making it a useful antiseptic . It is used in various applications such as antiseptic agents, diagnostic tests, topical formulations, and dental treatment . Myristyltrimethylammonium bromide enhances the efficiency of biomass harvesting and pigment extraction from microalgae .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

trimethyl(tetradecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRFDZFCGOPDTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

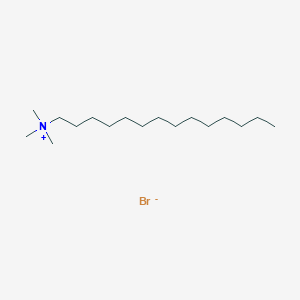

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-92-0 (Parent) | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0044367 | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetrimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17410 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1119-97-7, 8044-71-1 | |

| Record name | Tetradecyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetrimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483H94W1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cetrimide exert its antimicrobial effect?

A: Cetrimide, a quaternary ammonium compound (QAC), acts as a cationic surfactant. [, , , , , , ] It disrupts the cell membrane of microorganisms by interacting with phospholipids, leading to increased permeability and leakage of cellular contents, ultimately causing cell lysis. [, , , ] This mechanism is effective against a broad spectrum of bacteria and fungi. [, , ]

Q2: Are there differences in cetrimide's efficacy against various microorganisms?

A: Yes, research suggests varying sensitivities to cetrimide among different microorganisms. For instance, while cetrimide effectively inhibits Enterococcus faecalis, studies have shown that achieving complete eradication of E. faecalis biofilms on dentin discs, even at its minimum bactericidal concentration (MBC), can be challenging. [] This highlights the importance of considering biofilm formation in clinical settings.

Q3: Does antibiotic resistance in bacteria affect their susceptibility to cetrimide?

A: Studies on antibiotic-resistant Escherichia coli and Staphylococcus aureus indicate that acquired antibiotic resistance does not necessarily translate to resistance against cetrimide. [, ] This makes cetrimide a potentially valuable disinfectant, particularly in hospital settings where antibiotic-resistant strains are prevalent.

Q4: Does the concentration of cetrimide influence its effect on bacterial cells?

A: Yes, studies utilizing transmission electron microscopy have demonstrated that the ultrastructural changes cetrimide induces in bacteria are both dose and time-dependent. [] Higher concentrations and longer exposure times lead to more pronounced damage to the cell wall and cytoplasmic membrane. [, ]

Q5: What is the chemical structure and molecular formula of cetrimide?

A: Cetrimide is a mixture of quaternary ammonium compounds, primarily consisting of tetradecyltrimethylammonium bromide. Its chemical formula is C19H42BrN. [, , ]

Q6: How does the presence of cetrimide affect the properties of other materials?

A: Cetrimide can interact with other substances, influencing their properties. For example, research has shown that adding acids to salicylic acid-cetrimide systems reduces viscosity, while the addition of bases followed by acids leads to an increase and subsequent decrease in viscosity. [] This behavior is observed in undersaturated systems. [] Understanding such interactions is crucial when formulating and utilizing cetrimide in various applications.

Q7: How does cetrimide interact with anionic surfactants?

A: Research suggests that certain anionic surfactants can initially increase the viscosity of salicylic acid-cetrimide systems before causing a decrease at higher concentrations. [] This effect is attributed to the attraction between free cetrimide molecules and the anionic surfactant, potentially leading to changes in the macromolecular structure of the system. []

Q8: What are the common applications of cetrimide?

A: Cetrimide is widely used as a disinfectant and antiseptic in various settings, including hospitals, for cleaning equipment, wounds, and burns. [, , , ] Its inclusion in handwashes and other topical antiseptic preparations highlights its broad applicability in infection control. [, , ]

Q9: What are the potential benefits of combining cetrimide with other antiseptics like chlorhexidine?

A: Combining cetrimide with other antiseptics, such as chlorhexidine, can potentially enhance its efficacy. [, , , , ] For instance, one study found that a combination of 2% chlorhexidine and 0.5% cetrimide exhibited greater antimicrobial efficacy against E. faecalis biofilms compared to calcium hydroxide or triple antibiotic paste. [] This synergistic effect could be beneficial in clinical settings, particularly in managing persistent infections.

Q10: What are the potential drawbacks of using cetrimide in wound care?

A: While generally considered safe for topical use, cetrimide can cause irritant contact dermatitis in some individuals, particularly with prolonged or improper use. [, , ] This is an important consideration, especially when using cetrimide for wound care in sensitive areas like the flexures or genital region. [, , ]

Q11: What are the known toxicological effects of cetrimide?

A: While cetrimide is generally safe for topical use, it can cause irritation and allergic reactions in some individuals. [, , ] Systemic toxicity is rare and usually associated with accidental ingestion or misuse. [, , ]

Q12: How is the purity of cetrimide analyzed?

A: The purity of cetrimide can be determined using various titration methods. [] While the European Pharmacopoeia assay method has been traditionally used, it has shown a consistent bias toward lower purity readings compared to titration with perchloric acid or silver nitrate. [] This highlights the importance of selecting appropriate analytical methods to ensure accurate assessment of cetrimide purity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)

![2-[(2,4-Dinitrophenyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B107261.png)

![[3,3'-Bipyrazole]-4,4'-dicarboxylic acid, dimethyl ester](/img/structure/B107278.png)